

A Technical Guide to the Structural Elucidation of Novel Benzazepine Scaffolds

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Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1*H*-benzo[*d*]azepine

Cat. No.: B056782

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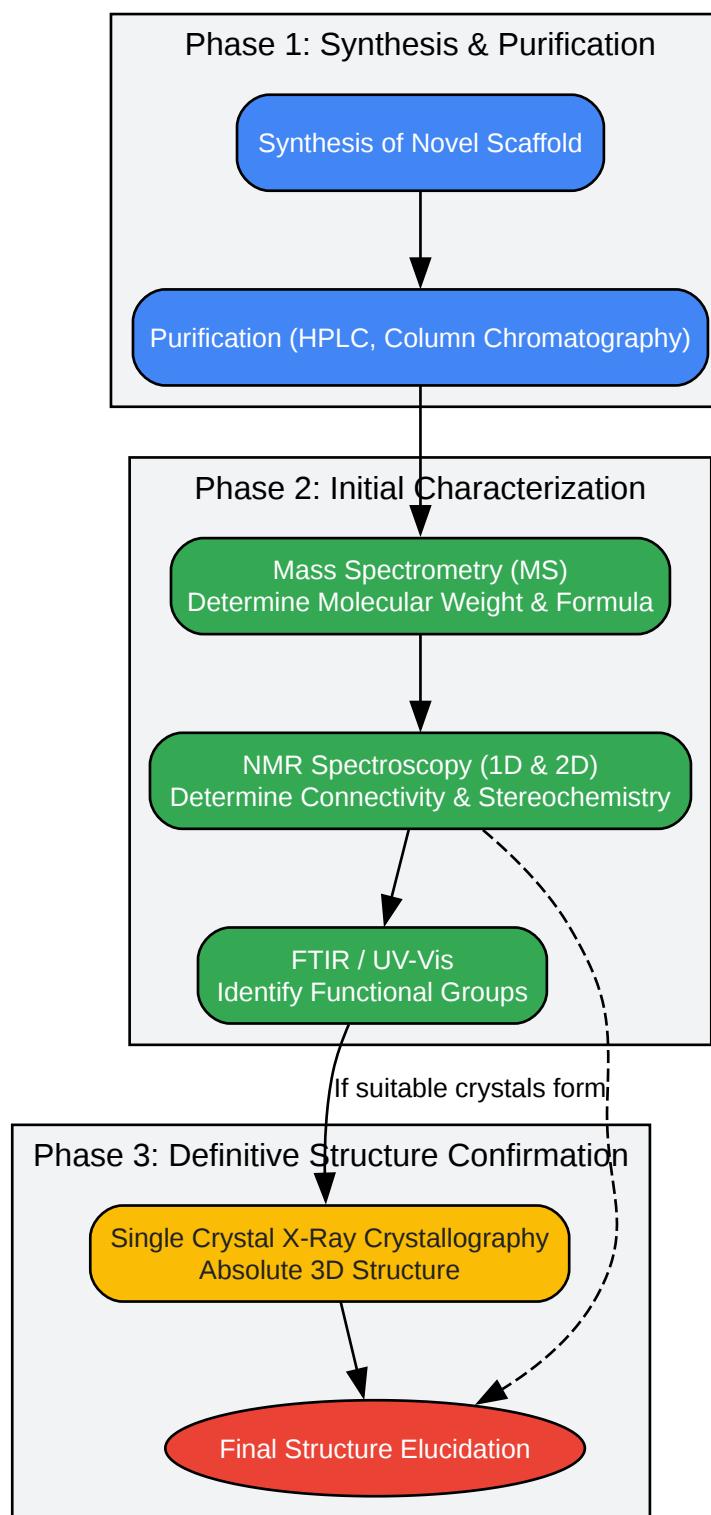
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and analytical techniques essential for the structural elucidation of novel benzazepine scaffolds. Benzazepines, seven-membered nitrogenous heterocyclic compounds fused to a benzene ring, are a prominent class of compounds in the pharmaceutical industry due to their diverse and significant biological activities.^{[1][2]} Their derivatives are explored as anti-depressants, anti-hypertensives, and agents in the treatment of various central nervous system disorders.^[3] The precise determination of their molecular structure is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships (SAR) and guiding further optimization.^{[4][5]}

This document outlines a systematic approach, from initial synthesis and isolation to final structural confirmation, detailing the key experimental protocols and data interpretation strategies involved.

General Workflow for Structural Elucidation

The process of determining the structure of a novel chemical entity is a systematic and multi-faceted endeavor. It combines various analytical techniques to build a comprehensive and accurate model of the molecule's identity, connectivity, and stereochemistry.^[6] The workflow begins with the synthesis or isolation of the compound, followed by a series of spectroscopic and chromatographic analyses to piece together its structural puzzle.

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Caption: General workflow for the structural elucidation of a novel chemical compound.

Key Experimental Protocols

Detailed and reproducible experimental methods are the foundation of structural elucidation.

The following sections provide protocols for the most critical analytical techniques used in characterizing novel benzazepine scaffolds.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is essential for both the purification of the final compound and the assessment of its purity.[\[7\]](#)[\[8\]](#)

Protocol: Analytical Reversed-Phase HPLC (RP-HPLC)

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. Fragmentation patterns can offer clues about the

molecule's substructures.[\[9\]](#)[\[10\]](#)

Protocol: High-Resolution Mass Spectrometry (HRMS)

- System: Thermo Scientific Orbitrap or equivalent ESI-TOF/Q-TOF instrument.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: 100-1000 m/z.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 300 °C.
- Nebulizer Pressure: 35 psig.
- Data Acquisition: Full scan mode with a resolution of >10,000.
- Sample Infusion: Introduce the sample, dissolved in methanol or acetonitrile at ~10 µg/mL, via direct infusion or LC-MS.[\[11\]](#) The use of LC-MS is generally preferred to separate the analyte from potential salts or non-volatile impurities.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule in solution.[\[13\]](#)[\[14\]](#)[\[15\]](#) A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is typically required for full structural assignment.[\[16\]](#)

Protocol: NMR Structural Analysis

- System: Bruker Avance 500 MHz spectrometer or equivalent.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR:

- Acquire a standard proton spectrum.
- Typical parameters: 32 scans, 16 ppm spectral width, 3-second relaxation delay.
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, 240 ppm spectral width, 2-second relaxation delay.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.

X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including absolute stereochemistry.[17][18] It is considered the gold standard for structural determination.[19]

Protocol: Single Crystal X-Ray Diffraction

- Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane mixtures.
- Crystal Mounting: Select a high-quality crystal (0.1-0.3 mm in size) and mount it on a goniometer head.
- Data Collection:

- System: Bruker D8 Venture diffractometer or equivalent, typically with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source.
- Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Procedure: Perform a series of scans (e.g., ω and φ scans) to collect a complete dataset of diffraction intensities.

- Structure Solution and Refinement:
 - Use software like SHELXT to solve the phase problem and obtain an initial structural model.[\[20\]](#)
 - Refine the model against the collected data using software like SHELXL, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

Data Presentation and Interpretation

Summarizing analytical data in a clear, structured format is crucial for comparison and reporting.

Table 1: Representative ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift δ (ppm)	Multiplicity	Integration	Coupling Constant J (Hz)	Assignment
7.85	d	1H	8.0	Ar-H
7.50	t	1H	7.5	Ar-H
7.35	t	1H	7.5	Ar-H
7.20	d	1H	8.0	Ar-H
4.50	s	2H	-	N-CH ₂
3.10	t	2H	6.5	-CH ₂ -
2.80	t	2H	6.5	-CH ₂ -
2.50	s	3H	-	N-CH ₃

Table 2: Representative ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift δ (ppm)	Assignment
168.5	C=O
140.2	Ar-C (Quaternary)
138.1	Ar-C (Quaternary)
132.0	Ar-CH
129.5	Ar-CH
128.0	Ar-CH
125.5	Ar-CH
55.4	N-CH ₂
45.2	N-CH ₃
35.1	-CH ₂ -
30.8	-CH ₂ -

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode	Formula	Calculated m/z	Measured m/z	Difference (ppm)
ESI+	$C_{18}H_{19}N_2O^+$ $[M+H]^+$	291.1492	291.1495	1.03

Table 4: Key X-Ray Crystallographic Parameters

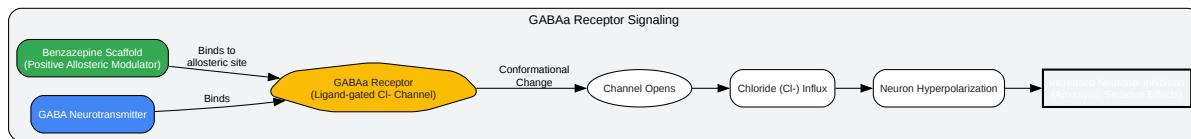
Parameter	Value
Chemical Formula	$C_{18}H_{18}N_2O$
Formula Weight	290.35
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a, b, c (Å)	10.12, 15.45, 9.88
α, β, γ (°)	90, 105.2, 90
Volume (Å ³)	1489.2
Z	4
R-factor (R1)	0.045
Goodness-of-fit (S)	1.05

Role in Drug Discovery: Signaling Pathways & Lead Optimization

Benzazepine and the related benzodiazepine scaffolds often interact with specific biological targets, most notably the GABA_A receptor in the central nervous system.[\[21\]](#)[\[22\]](#) Understanding this interaction is key to developing effective therapeutics.

Benzodiazepine/Benzazepine Signaling at the GABAa Receptor

The GABAa receptor is a ligand-gated ion channel. The binding of the neurotransmitter GABA causes the channel to open, allowing chloride ions (Cl^-) to flow into the neuron.[22] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines and related scaffolds act as positive allosteric modulators; they bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased neuronal inhibition.[22]

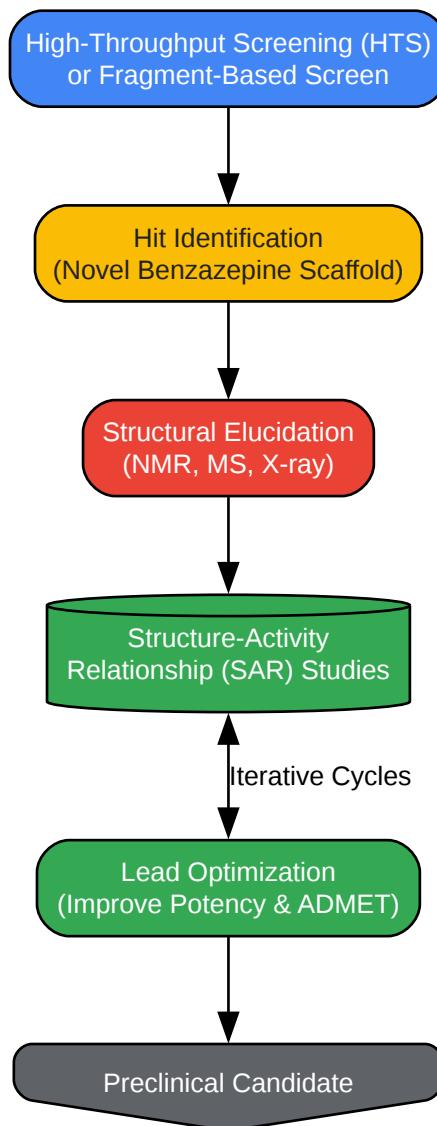


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Caption: Simplified signaling pathway of a benzazepine-like modulator at the GABAa receptor.

Workflow for Scaffold Optimization in Drug Discovery

Once a novel scaffold is identified and its structure is confirmed, it enters the drug discovery pipeline. The initial "hit" compound is typically optimized through iterative cycles of chemical modification and biological testing to improve its potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).



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Caption: Workflow for hit-to-lead optimization in small molecule drug discovery.

Conclusion

The structural elucidation of novel benzazepine scaffolds is a cornerstone of their development as potential therapeutic agents. A rigorous and systematic application of modern analytical techniques—including chromatography, mass spectrometry, NMR spectroscopy, and X-ray crystallography—is imperative for unambiguous structure determination.^[6] This foundational knowledge allows researchers to build robust structure-activity relationships, optimize lead compounds, and ultimately accelerate the journey from discovery to the clinic.

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